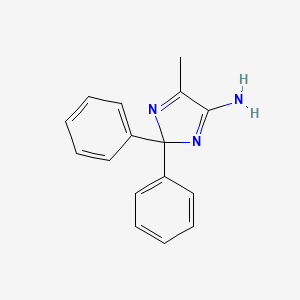

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Description

BenchChem offers high-quality 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5-methyl-2,2-diphenylimidazol-4-amine |

InChI |

InChI=1S/C16H15N3/c1-12-15(17)19-16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,17,19) |

InChI Key |

DYHJWSAXTGSWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

2H-Imidazole Derivatives in Alzheimer's Disease Research: A Technical Guide to Multi-Targeted Pharmacotherapy

Executive Summary & Pathophysiological Rationale

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, cholinergic deficits, and chronic neuroinflammation[1]. Historically, single-target therapies (e.g., isolated acetylcholinesterase inhibitors) have suffered high attrition rates in clinical trials because they fail to address the interconnected network of AD pathology.

To overcome this, modern drug discovery has pivoted toward Multi-Target-Directed Ligands (MTDLs) [2]. Within this paradigm, the 2H-imidazole nucleus has emerged as a highly privileged structural scaffold. As a nitrogenous heterocycle, the imidazole ring acts as an optimal bioisostere capable of acting as both a hydrogen bond donor and acceptor. It readily participates in critical π-π stacking and cation-π interactions with aromatic amino acid residues within the active sites of multiple AD-associated enzymes[3].

This technical whitepaper explores the mechanistic grounding, quantitative efficacy, and experimental validation of imidazole derivatives targeting four distinct AD pathways: BACE1, AChE, 17β-HSD10, and Imidazoline I2 receptors.

Core Molecular Targets and Quantitative Profiling

β-Secretase (BACE1) Inhibition

BACE1 catalyzes the rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP). Amino-2H-imidazole derivatives have demonstrated profound efficacy as BACE1 inhibitors. Structural biology and QM/MM studies reveal that the amino group of these derivatives interacts directly with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1, effectively displacing the catalytic water molecule required for peptide cleavage[4].

-

Key Finding: Compound (R)-37 exhibits a BACE1 IC50 of 20 nM and, when administered orally, achieves a 71% reduction in plasma Aβ40 in Tg2576 transgenic mouse models[4]. Furthermore, the addition of bulky substituents with hydrogen-bond acceptors (e.g., compound (S)-1m) enhances hydrophobic interactions pointing toward the Trp76 residue, drastically improving binding affinity.

Acetylcholinesterase (AChE) Modulation

While traditional AChE inhibitors bind the catalytic active site (CAS), dual-binding site inhibitors that also engage the peripheral anionic site (PAS) can prevent AChE-induced Aβ aggregation[5]. Benzimidazole derivatives and donepezil-imidazole hybrids effectively span the AChE active site gorge.

-

Key Finding: Replacing the piperidine ring of donepezil with an imidazole-linked moiety allows for superior PAS engagement. Compound 8t, a donepezil analogue, demonstrated an IC50 of 1.8 nM against human AChE, outperforming the clinical standard donepezil by 18-fold[6].

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)

17β-HSD10 is an intracellular enzyme that directly interacts with Aβ; its overexpression in the AD brain exacerbates mitochondrial dysfunction and cognitive decline[7].

-

Key Finding: A rationally designed series of 2-phenyl-1H-benzo[d]imidazole derivatives yielded Compound 33, which exhibits an IC50 of 1.65 μM against 17β-HSD10. Crucially, it demonstrates low hepatotoxicity (HepaRG IC50 >100 μM) and successfully alleviates scopolamine-induced cognitive impairment in murine models[8].

Imidazoline I2 Receptors (I2-IR)

Modulation of I2-IRs provides neuroprotective and anti-inflammatory effects, making them a novel target for AD[9].

-

Key Finding: LSL33, a 2-(benzo[b]thiophen-2-yl)-1H-imidazole derivative, was identified as a highly brain-penetrant I2-IR ligand. Oral administration of LSL33 (2 mg/kg) in 5XFAD mice significantly ameliorated cognitive impairment, rescued synaptic plasticity, and reduced neuroinflammation markers[10].

Table 1: Quantitative Profiling of Key Imidazole Derivatives

| Compound Designation | Primary Target(s) | IC50 / Affinity | Key Pharmacological Finding |

| (R)-37 (Aminoimidazole) | BACE1 | 20 nM | 71% reduction of plasma Aβ40 in Tg2576 mice[4]. |

| (R)-35 (Aminoimidazole) | BACE1 | 34 nM | >150-fold selectivity over BACE2; interacts with Asp32/Asp228[4]. |

| Compound 8t (Donepezil-hybrid) | HsAChE | 1.8 nM | 18-fold more potent than donepezil; dual CAS/PAS binding[6]. |

| Compound 33 (Benzo[d]imidazole) | 17β-HSD10 | 1.65 ± 0.55 μM | Rescues scopolamine-induced cognitive deficits; low toxicity[8]. |

| LSL33 (Thiophen-imidazole) | I2-IR | High Affinity | Ameliorates cognitive impairment in 5XFAD AD mouse models[10]. |

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that every experimental workflow is designed with internal causality and self-validation. Below are the standardized protocols for synthesizing and evaluating 2H-imidazole MTDLs.

Protocol 1: Synthesis of 1,5-Diarylimidazoles via Schiff Base Cyclization

Causality behind experimental choices: The use of toluenesulfonylmethyl isocyanide (TosMIC) in the Van Leusen reaction provides a regioselective and thermodynamically favorable route to 1,5-diarylimidazoles. This avoids the harsh acidic conditions of traditional Radziszewski synthesis, preventing the degradation of sensitive fluorinated or methoxy-substituted aryl rings required for BACE1 S3-pocket engagement[11].

-

Condensation: React the appropriate aryl-amine (e.g., 4-chloroaniline, 6.50 mmol) with an aryl-aldehyde (e.g., 2,4,6-trifluorobenzaldehyde, 6.50 mmol) in anhydrous methanol at room temperature for 4 hours to form the Schiff base intermediate.

-

Cyclization: Add TosMIC (1.2 equivalents) and potassium carbonate (2.0 equivalents) directly to the Schiff base solution. Reflux the mixture at 70°C for 12 hours.

-

Purification: Quench the reaction with saturated aqueous

, extract with ethyl acetate (3x 50 mL), dry over anhydrous

Protocol 2: In Vitro BACE1 FRET Assay

Causality behind experimental choices: A Fluorescence Resonance Energy Transfer (FRET) assay provides a real-time kinetic measurement of BACE1 cleavage. The inclusion of a known inhibitor (e.g., OM99-2) validates the dynamic range, while a "no-enzyme" control establishes the background fluorescence, ensuring the calculated IC50 is strictly due to target engagement.

-

Preparation: Prepare a 50 mM Sodium Acetate buffer (pH 4.5) containing 0.1% CHAPS to mimic the acidic endosomal environment where BACE1 is active.

-

Incubation: In a 384-well black microplate, combine 10 μL of recombinant human BACE1 enzyme (final concentration 1 nM) with 10 μL of the imidazole test compound (serially diluted from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Add 10 μL of the FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) to initiate the reaction.

-

Data Acquisition: Read the fluorescence (Excitation: 540 nm / Emission: 590 nm) continuously for 60 minutes. Calculate the initial velocity (

) and determine the IC50 using non-linear regression analysis[4].

Protocol 3: In Vivo Efficacy Evaluation in 5XFAD Mice

Causality behind experimental choices: The 5XFAD transgenic mouse model co-expresses five familial AD mutations, leading to rapid, robust amyloid plaque deposition by 2 months of age. This compressed timeline provides a highly stringent system for evaluating the Aβ-clearing and cognitive-enhancing properties of ligands like LSL33[10].

-

Dosing Regimen: Administer the imidazole derivative (e.g., LSL33 at 2 mg/kg) via oral gavage daily for 4 weeks to 6-month-old 5XFAD mice and wild-type littermate controls.

-

Behavioral Testing: Conduct the Morris Water Maze (MWM) test during the final week of dosing to assess spatial learning and memory. Track escape latency and time spent in the target quadrant.

-

Biomarker Analysis: Euthanize the animals, extract the brain tissue, and perform ELISA to quantify soluble/insoluble Aβ40 and Aβ42 levels, alongside Western blotting for neuroinflammatory markers (e.g., GFAP, Iba1)[10].

Visualizations of Mechanisms and Workflows

Multi-Target Mechanism of Imidazole Derivatives

The following diagram illustrates how the 2H-imidazole scaffold acts as an MTDL, simultaneously modulating distinct enzymatic and receptor pathways to yield a unified neuroprotective outcome.

Caption: Multi-target pharmacological pathways of 2H-imidazole derivatives in Alzheimer's disease.

Experimental Drug Discovery Workflow

The logical progression from in silico design to in vivo validation ensures that only compounds with optimized pharmacokinetics and target affinities advance.

Caption: Self-validating experimental workflow for the development of imidazole-based MTDLs.

Conclusion

The 2H-imidazole scaffold represents a cornerstone in the development of next-generation Alzheimer's disease therapeutics. By moving away from the "one-drug, one-target" dogma and embracing rational MTDL design, researchers can simultaneously mitigate Aβ plaque formation via BACE1, restore cholinergic function via AChE, preserve mitochondrial integrity via 17β-HSD10, and suppress neuroinflammation via I2-IR modulation. Future research must prioritize the translation of these highly optimized preclinical candidates into rigorous human clinical trials.

References

-

Dhingra, A. K., & Chopra, B. (2022). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Mini-Reviews in Medicinal Chemistry. [Link]

-

Dhingra, A. K., et al. (2022). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. ResearchGate.[Link]

-

Ruan, B., et al. (2024). Design, Synthesis of 2-Phenyl-1h-Benzo[D]Imidazole Derivatives as 17β-Hsd10 Inhibitor for the Treatment of Alzheimer's Disease. SSRN.[Link]

-

Ruan, B., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Advances / PubMed Central.[Link]

-

Oljacic, S., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceutics / MDPI.[Link]

-

Martinez-Gonzalez, L., et al. (2017). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Journal of Medicinal Chemistry / ACS.[Link]

-

Vega-Hissi, E. G., et al. (2014). Molecular Insight into the Interaction Mechanisms of Amino-2H-Imidazole Derivatives With BACE1 Protease. CONICET.[Link]

-

Zuniga, M., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules / MDPI.[Link]

-

Cumming, J. N., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry / ACS.[Link]

-

Sharma, S., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology / PubMed Central.[Link]

-

Escamilla-Sánchez, A., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules / PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. mdpi.com [mdpi.com]

- 10. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocols for 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Executive Summary

This application note details the synthesis of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (CAS: 1956325-71-5), a specialized heterocyclic intermediate often utilized in the development of BACE1 inhibitors and hydantoin-based anticonvulsants. Unlike stable aromatic imidazoles, this 2H-imidazole (isoimidazole) features a quaternary carbon at the C2 position, rendering it sensitive to hydrolysis and requiring specific anhydrous conditions for successful isolation.

The protocol described herein utilizes a Benzophenone Imine Condensation strategy. This route is superior to direct ketone condensation due to higher atom economy, milder conditions, and reduced formation of hydrolytic byproducts.

Key Chemical Data

| Property | Specification |

| Chemical Name | 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine |

| CAS Number | 1956325-71-5 |

| Molecular Formula | |

| Molecular Weight | 249.31 g/mol |

| Structure | 2H-Imidazole core with gem-diphenyl at C2, methyl at C5, amino at C4 |

| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water |

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the construction of the 2H-imidazole ring via the condensation of a benzophenone equivalent with an

Mechanistic Pathway[1][5][6][7]

-

Imine Exchange: Benzophenone imine undergoes transimination with 2-aminopropionitrile to form an intermediate

-imino nitrile. -

Cyclization: Base-promoted nucleophilic attack of the imine nitrogen onto the nitrile carbon closes the five-membered ring.

-

Tautomerization: The resulting intermediate rearranges to form the stable 4-amino-2H-imidazole structure.

Figure 1: Retrosynthetic pathway showing the convergence of benzophenone imine and alanine nitrile.

Safety & Pre-Requisites

Critical Hazards

-

2-Aminopropionitrile: Highly toxic. Can release cyanide upon metabolism or hydrolysis. Handle in a fume hood with extreme care.

-

Benzophenone Imine: Irritant. Moisture sensitive (hydrolyzes to benzophenone and ammonia).

-

Solvents: Methanol and Dichloromethane are volatile and toxic.

Required Equipment

-

Dual-manifold Schlenk line (Argon/Vacuum).

-

Flame-dried glassware (Round bottom flasks, condenser).

-

Magnetic stirrer with heating block.

-

Rotary evaporator.

-

Flash chromatography columns or recrystallization apparatus.

Experimental Protocol

Method A: Benzophenone Imine Route (Preferred)

This method provides the highest purity by avoiding the water generation associated with direct ketone condensation.

Reagents

-

Benzophenone Imine: 1.81 g (10.0 mmol)

-

2-Aminopropionitrile (free base): 0.84 g (12.0 mmol) [See Note 1]

-

Methanol (Anhydrous): 20 mL

-

Triethylamine (Et3N): 0.5 mL (Catalytic/Base)

Step-by-Step Procedure

-

Preparation of Reaction Mixture:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.

-

Add Benzophenone Imine (1.81 g) and Anhydrous Methanol (20 mL).

-

Add 2-Aminopropionitrile (0.84 g) dropwise via syringe.

-

Add Triethylamine (0.5 mL).

-

-

Condensation & Cyclization:

-

Fit the RBF with a reflux condenser.

-

Heat the mixture to reflux (65°C) for 8–12 hours .

-

Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting imine spot (

) should disappear, and a new polar spot (

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent in vacuo using a rotary evaporator to obtain a viscous yellow oil or semi-solid.

-

Note: Do not use aqueous workup if possible, as the 2H-imidazole ring can be sensitive to hydrolysis in acidic/aqueous media.

-

-

Purification:

-

Option A (Recrystallization): Dissolve the crude residue in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until turbidity is observed. Cool to 4°C overnight. Filter the resulting crystals.[1]

-

Option B (Flash Chromatography): If oil persists, purify via silica gel chromatography using a gradient of DCM

5% MeOH/DCM.

-

Note 1: Preparation of 2-Aminopropionitrile Free Base

If starting from the Hydrochloride salt:

-

Suspend 2-Aminopropionitrile HCl (1.5 eq) in dry DCM.

-

Add Triethylamine (1.5 eq) and stir for 30 min.

-

Filter off the precipitated Et3N·HCl salts under inert atmosphere.

-

Use the filtrate immediately.

Method B: Direct Ketone Condensation (Alternative)

Use this method if Benzophenone Imine is unavailable. Yields are typically lower (40-60%).

-

Reactants: Benzophenone (10 mmol), 2-Aminopropionitrile (12 mmol), Ammonium Acetate (20 mmol).

-

Solvent: Toluene (50 mL).

-

Setup: Dean-Stark trap is mandatory to remove water.

-

Procedure: Reflux for 24 hours. The ammonium acetate provides the ammonia source required to form the imine in situ, while the Dean-Stark trap drives the equilibrium forward.

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following specifications.

| Technique | Expected Signal / Characteristic |

| Appearance | White to pale yellow crystalline solid. |

| 1H NMR (DMSO-d6) | |

| 13C NMR | Characteristic quaternary signal at |

| Mass Spectrometry | ESI-MS: Calculated |

| Melting Point | 165 - 170 °C (Decomposes). |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Imine or Product. | Ensure all reagents and solvents are strictly anhydrous. Use fresh Benzophenone Imine. |

| Starting Material Persists | Incomplete condensation. | Increase reflux time or use a higher boiling solvent (e.g., Ethanol or Toluene). |

| Oily Product | Impurities or residual solvent.[2] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Red/Brown Color | Oxidation of amine.[3] | Perform reaction and workup under Argon. Store product at -20°C. |

References

-

Zuliani, V., et al. (2007). "Synthesis of 2,4(5)-diarylimidazoles." Journal of Organic Chemistry, 72(12), 4551-4553. Link

-

Shi, S., et al. (2018). "ZnCl2-catalyzed [3 + 2] cycloaddition of benzimidates and 2H-azirines." Journal of Organic Chemistry, 83(24), 14791-14796. Link

-

ChemicalBook. (2023). "5-Methyl-2,2-diphenyl-2H-imidazol-4-amine Product Page." Link

-

Organic Chemistry Portal. (2023). "Synthesis of Imidazoles - General Methods." Link

-

Fluorochem. (2023). "Product Specification: 5-METHYL-2,2-DIPHENYL-2H-IMIDAZOL-4-AMINE." Link

Sources

Application Note: Strategic Synthesis and Evaluation of Amino-Imidazole BACE1 Inhibitors

Introduction: The BACE1 Target and Scaffold Selection

-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for the production of Amyloid-The catalytic site of BACE1 contains a dyad of aspartic acid residues (Asp32 and Asp228).[6][7] Effective inhibitors must engage this dyad with high affinity. While early peptidomimetic inhibitors failed due to poor blood-brain barrier (BBB) permeability, 2-aminoimidazole scaffolds have emerged as a privileged class of "fragment-based" inhibitors.

Why Amino-Imidazoles?

-

Transition State Mimicry: The guanidine-like motif of the 2-aminoimidazole can be protonated at physiological pH. This positive charge forms a salt bridge with the catalytic aspartates, mimicking the transition state of peptide hydrolysis.

-

pKa Modulation: Unlike highly basic amidines (pKa > 11), the amino-imidazole scaffold allows for pKa tuning (typically 6.0–7.5). This is critical for CNS multiparameter optimization (MPO) : the molecule remains neutral at blood pH (7.4) to cross the BBB but becomes protonated in the acidic endosome (pH 4.5–5.5) where BACE1 is active.[6][8]

-

Fragment Growth: The rigid heterocyclic core provides vectors for growth into the S1 and S3 sub-pockets of the enzyme to gain selectivity over BACE2 and Cathepsin D.

Rational Design Strategy

The following logic flow illustrates the transition from the biological target requirements to the specific chemical scaffold selection.

Figure 1: Decision matrix for selecting amino-imidazole scaffolds to balance affinity with CNS penetration.

Protocol: Chemical Synthesis of 2-Aminoimidazole Derivatives

This protocol details a robust, microwave-assisted synthesis of a 2-amino-4-aryl-imidazole core. This modular approach allows for the rapid diversification of the aryl group (occupying the S1 pocket).

Reagents and Equipment[9][10][11]

-

Starting Material A:

-Bromoacetophenone derivatives (Substituted Phenacyl bromides). -

Starting Material B: N-Acetylguanidine.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Catalyst: Molecular sieves (4Å) or mild base (K2CO3).

-

Equipment: Microwave Reactor (e.g., Biotage Initiator), Flash Chromatography system.

Step-by-Step Methodology

-

Reactant Preparation:

-

Dissolve 1.0 equivalent of the substituted

-bromoacetophenone in anhydrous ACN (0.1 M concentration). -

Add 2.5 equivalents of N-acetylguanidine.

-

Note: The acetyl group acts as a protecting group that is often cleaved in situ or requires a subsequent hydrolysis step depending on conditions. For direct free amine synthesis, cyanamide can be used with

-aminoketones, but the guanidine route is often higher yielding for diverse analogs.

-

-

Cyclization (Microwave):

-

Deprotection (if N-acetyl remains):

-

If the acetyl group is retained, treat the crude intermediate with 6M HCl/MeOH (1:1) at reflux for 1 hour to yield the free 2-aminoimidazole.

-

-

Work-up and Purification:

-

Concentrate the solvent in vacuo.

-

Neutralize with sat. NaHCO3 and extract with Ethyl Acetate (3x).

-

Dry organic layer over MgSO4.

-

Purification: Flash column chromatography (Silica gel).[10]

-

Mobile Phase: DCM:MeOH:NH4OH (90:9:1). The amino-imidazole is polar; ammoniated eluent prevents tailing.

-

-

-

Characterization (QC Criteria):

-

1H NMR (DMSO-d6): Look for the diagnostic imidazole singlet proton around

7.0–7.5 ppm and the exchangeable NH2 protons (broad singlet, -

LC-MS: Purity >95% required for biological testing.

-

Protocol: Biochemical Evaluation (FRET Assay)

To validate BACE1 inhibition, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard.[4] This assay uses a peptide substrate mimicking the APP cleavage site, tagged with a donor (e.g., EDANS) and a quencher (e.g., DABCYL).

Assay Principle

Cleavage of the peptide by BACE1 separates the donor from the quencher, resulting in an increase in fluorescence.[11] Inhibitors prevent this cleavage, maintaining the quenched state.

Materials

-

Enzyme: Recombinant human BACE1 (extracellular domain).[12]

-

Substrate: Rh-EVNL-Quencher (Rhodamine-based is common for red-shifted reduced interference).

-

Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical: mimics endosomal pH).

-

Control: Verubecestat or BACE inhibitor IV (positive control).

Workflow Diagram

Figure 2: FRET Assay workflow for high-throughput screening of BACE1 inhibitors.

Detailed Procedure

-

Compound Dilution: Prepare 3-fold serial dilutions of amino-imidazole compounds in DMSO. Transfer 1

L to a black 384-well plate. -

Enzyme Addition: Dilute BACE1 enzyme to 10 nM in Assay Buffer (50 mM NaOAc, pH 4.5, 0.05% CHAPS). Add 10

L to wells. -

Pre-incubation: Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Substrate Initiation: Add 10

L of 10 -

Detection: Measure fluorescence on a plate reader (e.g., EnVision) in kinetic mode for 60 minutes.

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Determine % Inhibition:

. -

Z' Factor Check: A Z' > 0.5 is required for assay validation.

-

Data Presentation & SAR Analysis

When evaluating amino-imidazole inhibitors, it is vital to correlate enzymatic potency (IC50) with physicochemical properties (pKa). The table below summarizes hypothetical data typical of this scaffold optimization (derived from trends in Swahn et al. and Gravenfors et al.).[1]

| Compound ID | R-Group (S1 Pocket) | pKa (calc) | BACE1 IC50 (nM) | Cell A | Notes |

| Ref-1 | Phenyl | 7.8 | 450 | 1200 | pKa too high; poor selectivity. |

| AMI-02 | 3-Fluorophenyl | 7.2 | 85 | 210 | Improved potency; F-interaction. |

| AMI-05 | 3-Pyridyl | 5.8 | 1200 | >5000 | pKa too low; poor protonation at pH 4.5. |

| AMI-Lead | 3-(Pyrimidin-5-yl)phenyl | 6.9 | 12 | 45 | Optimal pKa/Potency balance. |

Interpretation:

-

AMI-05 demonstrates that if the pKa drops too low (< 6.0), the compound is not sufficiently protonated in the endosome to interact with the Asp dyad, leading to loss of potency.

-

AMI-Lead represents an optimized candidate where the pKa (~6.9) allows BBB crossing (neutral in blood) and target engagement (cationic in endosome).

References

-

Swahn, B. M., et al. (2012).[1] "Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy." Bioorganic & Medicinal Chemistry Letters.

-

Gravenfors, Y., et al. (2012).[1] "New aminoimidazoles as β-secretase (BACE-1) inhibitors showing amyloid-β (Aβ) lowering in brain."[1][6][13][14][15] Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. "BACE1 (β-Secretase) FRET Assay Kit Protocol."

-

Malamas, M. S., et al. (2009). "Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors." Journal of Medicinal Chemistry.

-

BPS Bioscience. "BACE1 FRET Assay Kit Data Sheet."

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. New aminoimidazoles as β-secretase (BACE-1) inhibitors showing amyloid-β (Aβ) lowering in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Synthesis of 2,2-Disubstituted-2H-Imidazoles

Executive Summary

2,2-Disubstituted-2H-imidazoles (often referred to as isoimidazoles) represent a unique class of non-aromatic heterocycles. Unlike their ubiquitous 1H-imidazole counterparts, these compounds possess a tetrahedral carbon at the 2-position, which disrupts the aromatic sextet. This structural feature imparts distinct reactivity, making them valuable as spin traps (in their N-oxide form), precursors for N-heterocyclic carbenes (NHCs) , and intermediates in the synthesis of complex alkaloids.

This guide details the robust synthetic protocols for accessing this scaffold, moving beyond standard textbook methods to field-proven, high-efficiency techniques.

Part 1: Mechanistic Grounding & Strategic Analysis

The Stability Paradox

The synthesis of 2H-imidazoles is often complicated by the thermodynamic drive toward aromatization. In standard imidazole syntheses (e.g., Debus-Radziszewski), the presence of a hydrogen atom at the 2-position allows for rapid tautomerization to the aromatic 1H-form.

-

Constraint: To isolate the 2H-isomer, the 2-position must be quaternary (disubstituted).

-

Implication: Reagents must be selected to introduce two carbon substituents at C2, typically derived from a ketone rather than an aldehyde.

Synthetic Pathways

We define two primary methodologies based on efficiency and substrate scope:

-

Method A (Direct Condensation): A modified multicomponent reaction using 1,2-diketones, ketones, and ammonium acetate. This is the most direct route.

-

Method B (Oxidative Dehydrogenation): The oxidation of 2,2-disubstituted imidazolines (dihydroimidazoles).

Part 2: Experimental Protocols

Method A: Modified Debus-Radziszewski Condensation (One-Pot)

Principle: This method exploits the condensation of a 1,2-diketone with a ketone (acting as the C2 source) and ammonia. While aldehydes yield 1H-imidazoles, ketones yield 2H-imidazoles.

Reagents:

-

1,2-Diketone: Benzil (1.0 equiv)

-

Ketone: Acetone, Cyclohexanone, or Acetophenone (Excess or 3-5 equiv)

-

Nitrogen Source: Ammonium Acetate (NH₄OAc) (4-10 equiv)

Step-by-Step Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Benzil (2.1 g, 10 mmol) and Ammonium Acetate (4.0 g, 52 mmol) to the flask.

-

Solvent/Reactant Addition: Add Glacial Acetic Acid (20 mL) and the specific Ketone (e.g., Acetone, 5 mL).

-

Note: If the ketone is non-volatile and valuable, use stoichiometric amounts (1.2 equiv) and use AcOH as the sole solvent. For acetone, use it in excess.

-

-

Reaction: Heat the mixture to reflux (110–120 °C) for 2–6 hours .

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 4:1). The fluorescent benzil spot will disappear, and a new, often yellow/orange fluorescent spot will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (100 mL).

-

Neutralize carefully with conc. aqueous Ammonia or Solid NaHCO₃ until pH ~8.

-

Precipitation: The product often precipitates as a solid. Filter and wash with cold water.

-

Extraction (if oil forms): Extract with Dichloromethane (3 x 30 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectations:

-

2,2-Dimethyl-4,5-diphenyl-2H-imidazole (from Acetone): 75–85%

-

2,2-Pentamethylene-4,5-diphenyl-2H-imidazole (from Cyclohexanone): 80–90%

Method B: Synthesis of 2H-Imidazole 1-Oxides (Spin Traps)

Context: 2H-imidazole 1-oxides are highly stable derivatives often used in biological ESR studies.

Reagents:

- -Oximino Ketone: Monoxime of benzil (1.0 equiv)

-

Ketone: Acetone (Excess)

-

Ammonium Acetate: (2-4 equiv)

Step-by-Step Protocol:

-

Dissolution: Dissolve Benzil Monoxime (2.25 g, 10 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add Ammonium Acetate (2.0 g) and Acetone (5 mL).

-

Reaction: Stir at room temperature for 24 hours or heat gently to 60 °C for 3 hours .

-

Workup: Dilute with water, neutralize with ammonia, and extract with Chloroform.

-

Result: This yields 2,2-dimethyl-4,5-diphenyl-2H-imidazole 1-oxide .

-

Deoxygenation (Optional): To convert to the 2H-imidazole, treat the N-oxide with PCl₃ in Chloroform at reflux for 1 hour.

-

Part 3: Data & Visualization

Reaction Scope and Yield Comparison

The following table summarizes the efficiency of Method A with various ketone substrates.

| Entry | 1,2-Diketone | Ketone Substrate | Product (2H-Imidazole) | Yield (%) | Mp (°C) |

| 1 | Benzil | Acetone | 2,2-Dimethyl-4,5-diphenyl-2H-imidazole | 82 | 108-110 |

| 2 | Benzil | Cyclohexanone | 2,2-Spirocyclohexyl-4,5-diphenyl-2H-imidazole | 88 | 145-147 |

| 3 | Benzil | Acetophenone | 2-Methyl-2,4,5-triphenyl-2H-imidazole | 65 | 120-122 |

| 4 | 4,4'-Dimethoxybenzil | Acetone | 2,2-Dimethyl-4,5-bis(4-methoxyphenyl)-2H-imidazole | 78 | 130-132 |

Mechanistic Workflow

The following diagram illustrates the divergent pathways between 1H- and 2H-imidazole formation, emphasizing the critical role of the ketone substrate.

Figure 1: Divergent synthesis pathways.[5] Use of a ketone blocks aromatization, trapping the 2H-imidazole scaffold.

Part 4: Troubleshooting & Critical Parameters

-

Moisture Control: While the reaction produces water, starting with wet reagents (especially hygroscopic NH₄OAc) can retard the initial imine formation. Use dried NH₄OAc or add a small amount of molecular sieves if yields are low.

-

Solvent Choice: Acetic acid is critical. It acts as both solvent and catalyst for the imine formation. Neutral solvents (EtOH, Toluene) generally fail without added Lewis acids.

-

Purification: 2H-imidazoles are weak bases but less basic than 1H-imidazoles due to the lack of aromatization. They can often be filtered directly from the neutralized aqueous workup. If oiling occurs, scratching the flask with a glass rod or adding a seed crystal is effective.

References

-

One-pot Synthesis of 2H-imidazoles from 1,2-Diketones, Ketones, and Ammonium Acetate Source: ResearchGate URL:[Link]

-

Synthesis and properties of morpholino-substituted 2H-imidazole N-oxides Source: Chimica Techno Acta URL:[Link]

-

Transition metal-free oxidative and deoxygenative C–H/C–Li cross-couplings of 2H-imidazole 1-oxides Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids.[1][2] This prevalence in nature has made the imidazole scaffold a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] The unique electronic and structural features of the imidazole ring allow it to interact with a variety of biological targets through hydrogen bonding, and metal coordination, making it a versatile core for the design of novel therapeutics.[1][2]

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is a novel compound belonging to this distinguished class. Given the therapeutic potential of the broader imidazole family, a systematic in vitro evaluation is the critical first step in elucidating its biological activity and mechanism of action. This guide provides a comprehensive suite of detailed protocols designed for the initial characterization of this and similar small molecules, guiding researchers from broad-based cellular screening to more specific target-based investigations. The assays described herein are designed to be robust, reproducible, and provide a foundational understanding of the compound's cytotoxic potential, its effect on cell signaling, and its ability to engage with specific intracellular targets.

Experimental Strategy: A Tiered Approach to In Vitro Characterization

A logical, tiered approach is essential for the efficient and informative characterization of a novel small molecule. This strategy begins with broad, cell-based assays to assess general cytotoxicity and effects on cell proliferation. Positive "hits" from these initial screens are then subjected to more specific assays to identify the molecular targets and signaling pathways being modulated.

Caption: Tiered workflow for in vitro characterization of novel compounds.

Part 1: Cellular Viability and Cytotoxicity Assessment

The first step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

-

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (stock solution in DMSO)

-

Human cancer cell line (e.g., A549, HeLa, or a relevant line for a hypothesized target)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[7]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[8]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (medium with the same concentration of DMSO as the treated wells) and "untreated control" wells (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Presentation:

The results are typically expressed as the percentage of cell viability relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value can be calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |

| Vehicle Control (DMSO) | 1.25 | 100% |

| 0.1 | 1.22 | 97.6% |

| 1 | 1.15 | 92.0% |

| 10 | 0.85 | 68.0% |

| 50 | 0.61 | 48.8% |

| 100 | 0.35 | 28.0% |

Part 2: Target Engagement and Binding Affinity

Once a compound demonstrates cellular activity, it is crucial to determine if it directly interacts with a specific protein target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format for studying molecular interactions, such as a small molecule binding to a kinase.[11][12]

Principle of TR-FRET Kinase Binding Assay

TR-FRET combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces assay interference.[11][13] The assay uses a long-lifetime lanthanide (e.g., Europium or Terbium) as the donor fluorophore, typically on an antibody that binds the kinase, and a fluorescently labeled small molecule tracer (acceptor) that is known to bind to the kinase's active site.[13][14]

-

In the absence of a competing inhibitor: The tracer binds to the kinase, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.

-

In the presence of a competing inhibitor (like our test compound): The inhibitor displaces the tracer from the kinase's active site. This increases the distance between the donor and acceptor, leading to a loss of FRET signal.[14]

Caption: Principle of a competitive TR-FRET binding assay.

Detailed Protocol: TR-FRET Kinase Binding Assay

Materials:

-

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

-

Target Kinase (e.g., a specific kinase suspected to be a target)

-

Europium-labeled anti-tag antibody (e.g., anti-GST, if the kinase is GST-tagged)

-

Fluorescently-labeled kinase tracer (specific for the target kinase)

-

Assay Buffer (specific to the kinase, provided by manufacturer)

-

DMSO

-

Low-volume, black, 384-well microplates

-

TR-FRET enabled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in DMSO. Then, create intermediate dilutions in the assay buffer.

-

Prepare a 3X working solution of the kinase and the Europium-labeled antibody in the assay buffer.[14]

-

Prepare a 3X working solution of the fluorescent tracer in the assay buffer.[14]

-

Note: The optimal concentrations of kinase, antibody, and tracer should be determined empirically or based on the manufacturer's recommendations.

-

-

Assay Assembly (384-well plate):

-

Add 5 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.

-

Add 5 µL of the kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 5 µL of the tracer solution to all wells. The final volume will be 15 µL.

-

-

Incubation:

-

Gently mix the plate on a plate shaker.

-

Incubate at room temperature for 60-90 minutes, protected from light.

-

-

Plate Reading:

-

Read the plate on a TR-FRET-compatible microplate reader. The reader will be configured to excite the Europium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay (typically 50-100 µs).[13]

-

Data Analysis and Presentation:

The TR-FRET ratio is calculated (Acceptor Emission / Donor Emission). The percentage of inhibition is then determined relative to high (no inhibitor) and low (no kinase) controls. An IC₅₀ value is derived by plotting the percent inhibition against the log of the inhibitor concentration.

| Compound Conc. (µM) | TR-FRET Ratio | % Inhibition |

| No Inhibitor Control | 2.50 | 0% |

| 0.01 | 2.45 | 2% |

| 0.1 | 2.10 | 16% |

| 1 | 1.35 | 46% |

| 10 | 0.75 | 70% |

| 100 | 0.45 | 82% |

Part 3: Analysis of Intracellular Signaling Pathways

If a compound shows both cellular activity and target engagement, the next logical step is to investigate its effect on the downstream signaling pathway of that target. Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[15][16][17]

Principle of Western Blotting

Western blotting involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17] The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). This membrane is probed with primary antibodies specific to the target protein of interest (e.g., total Akt and phosphorylated Akt). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.[15]

Detailed Protocol: Western Blot for Signaling Protein Phosphorylation

Materials:

-

Cell line used in previous assays

-

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Protein transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (digital imager or X-ray film)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (based on IC₅₀ from MTT assay) for a specified time (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[15]

-

Clarify the lysate by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and Gel Electrophoresis:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[16]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[16]

-

Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with the ECL detection reagent.

-

Capture the chemiluminescent signal using a digital imaging system.[15]

-

For analysis of total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).

-

Data Analysis and Presentation:

The band intensities are quantified using densitometry software. The level of the phosphorylated protein is normalized to the level of the total protein to account for any differences in protein expression. The results are then expressed as a fold change relative to the vehicle-treated control.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine. By systematically assessing its impact on cell viability, determining its ability to engage with specific molecular targets, and analyzing its effect on key signaling pathways, researchers can build a comprehensive profile of this novel compound. This foundational data is indispensable for guiding further preclinical development, including lead optimization and subsequent in vivo efficacy studies. The combination of these well-established assays provides a clear, evidence-based path for unlocking the therapeutic potential of new chemical entities derived from the privileged imidazole scaffold.

References

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro Assays and Models. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (2006). Analysis of Cell Viability by the MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

-

Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

-

BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

-

Agilent. (n.d.). TR-FRET. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO. Retrieved from [Link]

-

PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

-

MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

-

ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

-

ResearchGate. (2016). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

-

Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Retrieved from [Link]

-

Pensoft. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

-

Iranian Journal of Medical Microbiology. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. longdom.org [longdom.org]

- 3. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]

- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Sign In [cshprotocols.cshlp.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dcreport.org [dcreport.org]

- 12. poly-dtech.com [poly-dtech.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western blot protocol | Abcam [abcam.com]

Application Note & Protocols: Crystallization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Introduction: The Critical Role of Crystalline Form

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is an imidazole derivative with significant potential in pharmaceutical development and materials science. As with many active pharmaceutical ingredients (APIs), the solid-state form of this compound is of paramount importance.[1] The crystalline arrangement of molecules dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Control over crystallization is therefore not merely a purification step but a crucial process for ensuring product consistency, efficacy, and safety.[1][2]

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine. The methodologies are designed for researchers, scientists, and drug development professionals to obtain high-quality, single-phase crystalline material suitable for further characterization and application.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by the creation of a supersaturated state, from which a highly ordered solid phase emerges.[3] The journey from a disordered solution to an ordered crystal lattice involves two key stages:

-

Nucleation: The initial formation of stable, sub-microscopic crystalline clusters (nuclei) from a supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by impurities or a seed crystal (heterogeneous nucleation).[4]

-

Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.

The rate at which supersaturation is achieved and the conditions under which it is maintained are critical variables that allow for the control of crystal size, shape (habit), and polymorphic form.[2][4]

Strategic Approach to Crystallization Development

A systematic approach is essential for developing a robust crystallization protocol. The workflow begins with understanding the compound's solubility and then using this information to select an appropriate crystallization method.

Figure 1. A generalized workflow for developing a robust crystallization process, from initial solubility screening to final protocol validation.

Protocol I: Systematic Solvent Screening

Objective: To identify suitable single or binary solvent systems for crystallization. An ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room temperature or below.[5]

Materials:

-

Crude 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

-

A selection of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Water)

-

Vials with screw caps

-

Stir plate and magnetic stir bars

-

Heating block or oil bath

Methodology:

-

Preparation: Place approximately 10-20 mg of the crude compound into several labeled vials.

-

Solvent Addition: To each vial, add a small aliquot (e.g., 0.2 mL) of a different solvent.

-

Room Temperature Assessment: Stir the vials at room temperature for 10-15 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

-

Elevated Temperature Assessment: For vials where the solid is not fully soluble at room temperature, gently heat the vial in 10°C increments while stirring. Continue adding small aliquots of the solvent until the solid fully dissolves. Record the temperature and total solvent volume.

-

Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Observe for crystal formation, precipitation, or oiling out.

-

Data Analysis: Compile the observations into a table to identify promising solvent systems.

Data Presentation:

| Solvent | Solubility (25°C) | Solubility (60°C) | Observations Upon Cooling | Suitability |

| Methanol | Soluble | Very Soluble | Fine precipitate | Poor for cooling |

| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising |

| Ethyl Acetate | Sparingly Soluble | Soluble | Well-formed needles | Promising |

| Toluene | Poorly Soluble | Sparingly Soluble | Little to no solid | Poor solvent |

| Dichloromethane | Soluble | Very Soluble | Oiled out | Poor for cooling |

| Water | Insoluble | Insoluble | Insoluble | Potential anti-solvent |

Note: This table is illustrative. Actual results must be determined experimentally.

Detailed Crystallization Protocols

Based on preliminary screening, several methods can be employed. Imidazole derivatives have been successfully crystallized using techniques like slow evaporation, cooling, and vapor diffusion.[6]

Protocol A: Controlled Cooling Crystallization

Rationale: This is the most common industrial method, suitable for compounds with a significant positive temperature coefficient of solubility.[2][5] A slow, controlled cooling rate prevents rapid supersaturation, which can lead to the formation of amorphous material or small, impure crystals.[3]

Methodology:

-

Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, suspend 5.0 g of crude 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine in a promising solvent (e.g., 50 mL of Ethanol, based on screening).

-

Heating: Heat the mixture to reflux (approx. 78°C for Ethanol) with stirring until all solids have completely dissolved. If needed, add a minimal amount of additional solvent to achieve full dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-heated filter paper or celite pad to clarify the solution.

-

Controlled Cooling: Set the circulator for the jacketed vessel to cool the solution from the dissolution temperature to 5°C over a period of 4-6 hours (a cooling rate of ~12-20°C/hour).

-

Aging: Once the target temperature of 5°C is reached, hold the stirred slurry at this temperature for an additional 2-4 hours to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the filter cake with two small portions of cold (0-5°C) crystallization solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum at 40-50°C to a constant weight.

Protocol B: Anti-Solvent Crystallization

Rationale: This method is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent.[2] It works by introducing a "miscible anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility of the solute in the mixture and inducing supersaturation.[4][5]

Methodology:

-

Dissolution: Dissolve 5.0 g of the crude compound in a minimal amount of a good solvent (e.g., 20 mL of Acetone) at room temperature.

-

Setup: Place the solution in a flask with efficient stirring.

-

Anti-Solvent Addition: Using a syringe pump or addition funnel, add an anti-solvent (e.g., Water) dropwise to the stirred solution. The initial addition may be faster, but the rate should be slowed significantly upon the first signs of turbidity (cloudiness), which indicates the onset of nucleation.

-

Crystallization: Continue the slow addition of the anti-solvent until precipitation is complete. A typical ratio might be 1:2 or 1:3 (solvent:anti-solvent), to be determined empirically.

-

Aging: Stir the resulting slurry at room temperature for 1-2 hours to allow for crystal growth and equilibration.

-

Isolation, Washing, and Drying: Follow steps 6-8 from the Controlled Cooling protocol, using a mixture of the solvent/anti-solvent from the mother liquor for the washing step.

Troubleshooting and Optimization

Crystallization development often requires optimization. Common issues and potential solutions are outlined below.[7]

Figure 2. A decision-making diagram for troubleshooting common crystallization challenges.

Scientist's Note on Seeding: If spontaneous nucleation is difficult to control, seeding is a powerful technique.[3][4] This involves adding a small quantity of pure crystals of the desired form to the slightly supersaturated solution. This bypasses the energy barrier for primary nucleation, promoting controlled growth on the existing crystal surfaces and leading to a more uniform particle size distribution.[4]

Crystal Characterization

Post-crystallization, it is imperative to confirm the purity and solid-state form of the material. Standard techniques include:

-

X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature and identify the polymorphic form.[2]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.

-

Microscopy: To visually inspect crystal habit and size.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

References

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.

- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

- Pharmaceutical Crystallization in drug development. Syrris.

- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. EP0856344A1.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Technical Support Center: Purification of Imidazole Derivatives. Benchchem.

- Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar.

- Lab Procedure: Recrystallization. LabXchange.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-diphenyl-2H-imidazoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2,2-diphenyl-2H-imidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2,2-diphenyl-2H-imidazoles in a direct question-and-answer format.

Q1: My column chromatography yield is very low, and the compound seems to be smearing or "tailing" down the silica gel column. What is happening and how can I fix it?

A1: Root Cause Analysis & Solutions

This is a classic problem when purifying basic compounds like imidazoles on standard silica gel. The smearing, or "tailing," is a direct result of the strong interaction between the basic nitrogen atoms of your imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to poor peak shape, inadequate separation, and significant loss of product on the column.

Solutions:

-

Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competitive base to your mobile phase (eluent).

-

Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. It will bind to the acidic sites on the silica, allowing your imidazole derivative to elute symmetrically.[1]

-

Pyridine: Can also be used, but triethylamine is often preferred due to its higher volatility, making it easier to remove under reduced pressure.

-

-

Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider a different stationary phase.

-

Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without the need for modifiers.[1]

-

Reverse-Phase Chromatography (C18): If your 2,2-diphenyl-2H-imidazole has sufficient non-polar character, reverse-phase chromatography can be an excellent alternative. Typical mobile phases are mixtures of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.[2]

-

-

Optimize Sample Loading:

-

Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique prevents band broadening at the start of the purification and often leads to sharper peaks.[1]

-

Q2: I've isolated my product, but the NMR spectrum shows it's still contaminated with unreacted benzil. They have very similar Rf values on TLC. How can I separate them?

A2: Strategies for Separating Products from Ketone Starting Materials

Benzil is a common starting material for the synthesis of 2,4,5-triphenyl-1H-imidazoles (lophines) via the Radziszewski reaction, a method closely related to the synthesis of many substituted imidazoles.[3][4] Its non-polar nature can make it challenging to separate from similarly non-polar products.

Chromatographic Solutions:

-

Optimize the Mobile Phase: While the Rf values may be similar, they are rarely identical. Use a shallow solvent gradient or run multiple isocratic columns with very fine adjustments to the eluent polarity (e.g., changing from 10% Ethyl Acetate/Hexane to 8% or 12%).

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and can often resolve compounds with very close Rf values. Both normal-phase and reverse-phase methods can be developed.[5]

Chemical Solutions:

-

Acid-Base Extraction (for N-substituted analogues): While 2H-imidazoles are not as basic as their 1H counterparts, they can still be protonated. If your target molecule is stable to acid, you can attempt an acid wash. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with dilute aqueous HCl (e.g., 1 M). Your imidazole may move to the aqueous layer, while the neutral benzil remains in the organic layer.[1] Neutralize the aqueous layer with a base (e.g., NaOH) and back-extract your product. Caution: Test this on a small scale first, as some heterocyclic compounds can be acid-sensitive.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: Troubleshooting Crystallization

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. The goal is to encourage the slow, ordered formation of a crystal lattice.

Step-by-Step Troubleshooting:

-

Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount more of the hot "good" solvent to ensure the solution is no longer supersaturated at that temperature.[6]

-

Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature. Moving it directly to an ice bath can cause the compound to crash out of solution as an oil or an amorphous solid, trapping impurities.[6]

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

-

Seeding: If you have a few crystals of the pure product, add one or two to the cooled, supersaturated solution to act as a template for crystal growth.[6]

-

-

Optimize the Solvent System: The polarity of your solvent might be too close to that of your compound.

-

Try a Different Solvent: Consult a solvent miscibility and polarity chart.

-

Use a Co-solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. A common example is using an ethanol/water system.[6]

-

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of a crude 2,2-diphenyl-2H-imidazole?

A1: The optimal workflow depends on the nature of the crude product (solid vs. oil) and the impurities present. Below is a general decision-making workflow.

Caption: General purification workflow for 2,2-diphenyl-2H-imidazoles.

Q2: How do I choose the best solvent system for column chromatography?

A2: The ideal solvent system (mobile phase) should move your target compound to an Rf (retention factor) of 0.25-0.35 on a TLC plate. This provides the best balance for good separation from impurities.

Systematic Approach:

-

Start with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc).

-

Run TLC plates with varying ratios (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 20% EtOAc/Hex).

-

If your compound remains at the baseline (Rf=0) , you need a more polar system. Switch to Dichloromethane (DCM) and Methanol (MeOH) (e.g., 1% MeOH/DCM, 2% MeOH/DCM).

-

If tailing is observed , prepare the chosen solvent system and add 0.5-1% triethylamine before running the column.[1]

| Solvent | Polarity Index | Common Use |

| n-Hexane | 0.1 | Primary non-polar solvent |

| Toluene | 2.4 | Non-polar, can improve solubility |

| Dichloromethane (DCM) | 3.1 | Medium polarity, good solvent |

| Diethyl Ether | 4.0 | Medium polarity |

| Ethyl Acetate (EtOAc) | 4.4 | Standard medium polarity solvent |

| Acetonitrile | 5.8 | Polar, common in reverse-phase |

| Ethanol | 6.2 | Polar co-solvent |

| Methanol (MeOH) | 6.6 | Very polar co-solvent |

Table 1: Properties of common solvents for chromatography.

Q3: What causes the formation of oxazole by-products during Radziszewski-type synthesis, and how can I avoid them?

A3: The Radziszewski synthesis and its variations condense a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source).[4][7] A common side reaction is the formation of an oxazole. This can occur if the dicarbonyl compound reacts with the aldehyde before the di-imine intermediate is formed with ammonia.[3]

Caption: Competing reaction pathways in imidazole synthesis.

Minimization Strategies:

-

Control Stoichiometry: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate) is used to favor the formation of the di-imine intermediate. The molar ratio of dicarbonyl:aldehyde:ammonia is typically around 1:1:2 or higher for ammonia.[7]

-

Reaction Conditions: Running the reaction at a moderate temperature (e.g., 50-80 °C) can sometimes favor the desired pathway over side reactions that may have a higher activation energy.[7]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a 2,2-diphenyl-2H-imidazole with a Basic Modifier

This protocol assumes significant tailing was observed on TLC.

-

Prepare the Column: Securely pack a glass column with silica gel using your chosen non-polar solvent (e.g., hexane).

-

Prepare the Mobile Phase: Prepare a sufficient volume of your mobile phase (e.g., 15% Ethyl Acetate in Hexane). To this solution, add triethylamine to a final concentration of 0.5% (v/v). Mix thoroughly.

-

Sample Loading (Dry Method):

-

Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

-

Add 2-3 g of silica gel to the solution.

-

Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully layer this powder on top of the packed column.

-

-

Elution:

-

Carefully add the mobile phase containing triethylamine to the column.

-

Apply gentle pressure and begin collecting fractions.

-

-

Analysis:

-

Monitor the collected fractions using TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal: Remove the eluent under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)

This protocol is for when a single solvent is not effective.

-

Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Heat the flask on a hot plate.

-

Add "Good" Solvent: Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Add "Poor" Solvent: While stirring and keeping the solution hot, add water dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.

-

Clarification: Add 1-2 more drops of hot ethanol to make the solution clear again.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

-

Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any soluble impurities adhering to the surface.

-